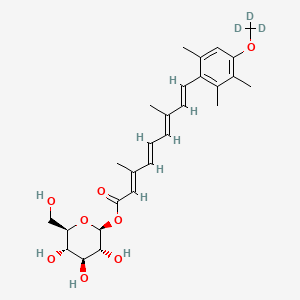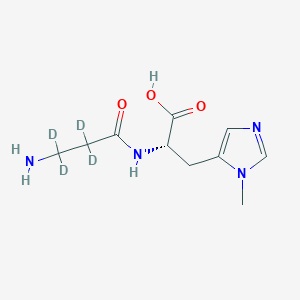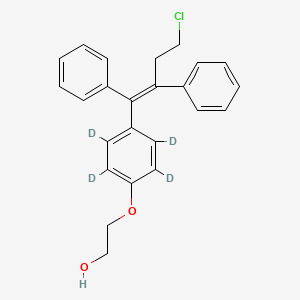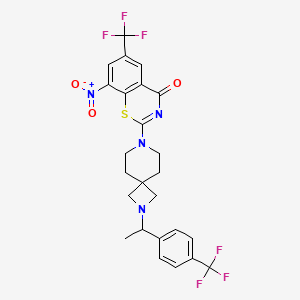
Alkyne-PEG4-SS-PEG4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne-PEG4-SS-PEG4-alkyne is a bifunctional linker molecule that incorporates two alkyne groups, separated by two polyethylene glycol (PEG4) units, and a central disulfide bond (SS). This unique structure offers enhanced solubility, increased flexibility, and a cleavable disulfide bridge, making it an ideal candidate for advanced bioconjugation and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alkyne-PEG4-SS-PEG4-alkyne typically involves the following steps:
Formation of PEG4 Units: Polyethylene glycol units are synthesized through polymerization reactions.
Introduction of Alkyne Groups: Alkyne groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Formation of Disulfide Bond: The disulfide bond is formed through oxidation reactions involving thiol groups.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization and click chemistry techniques, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Reduction: The disulfide bond can be cleaved under reducing conditions, releasing the PEG4 units and alkyne groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Major Products:
Bioconjugates: Formed through CuAAc reactions.
Cleaved PEG Units: Resulting from disulfide bond reduction.
Scientific Research Applications
Alkyne-PEG4-SS-PEG4-alkyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Alkyne-PEG4-SS-PEG4-alkyne involves:
Comparison with Similar Compounds
Alkyne-PEG4-maleimide: Contains a maleimide group instead of a disulfide bond, used for thiol-reactive conjugation.
Biotin-PEG4-SS-Alkyne: Incorporates a biotin group for affinity-based applications.
Amino-PEG4-alkyne: Features an amino group for amine-reactive conjugation.
Uniqueness: Alkyne-PEG4-SS-PEG4-alkyne stands out due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly valuable in drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C22H38O8S2 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
InChI Key |
NSDZQVXLZWRJNH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


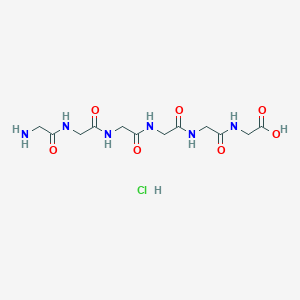
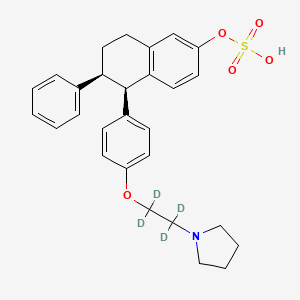
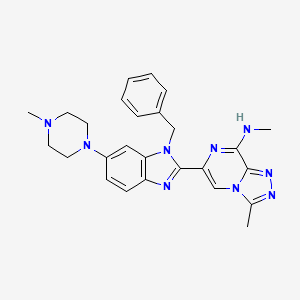
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
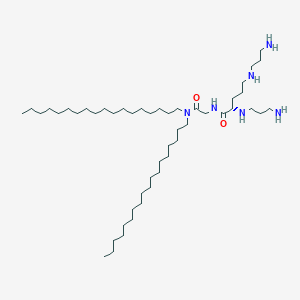
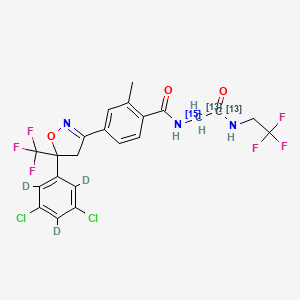


![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
